molecular formula C13H16O2S B1430020 Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate CAS No. 1443980-31-1

Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate

Cat. No. B1430020
M. Wt: 236.33 g/mol
InChI Key: MBPAEVZEZTVOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate, also known as Methyl 2-phenylsulfanylcyclobutylacetate, is a synthetic compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C14H20O2S. This compound is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in biochemical and physiological research.

Scientific Research Applications

  • Spectroscopic and Theoretical Studies of Some 3- (4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones

    • Application : This study focuses on the analysis of the IR carbonyl bands of some 3- (4′-substituted phenylsulfanyl)-1-methyl-2-piperidones .
    • Method : The study used B3LYP/6-31+G (d,p) and PCM calculations along with NBO analysis and X-ray diffraction .
    • Results : The study indicated the existence of two stable conformations, axial (ax) and equatorial (eq), the former corresponding to the most stable and the least polar one in the gas phase calculations .
  • Design, Synthesis, Biological Assessment and In Silico ADME Prediction of New 2- (4- (methylsulfonyl) phenyl) Benzimidazoles as Selective Cyclooxygenase-2 Inhibitors

    • Application : This research involves the design and synthesis of new benzimidazole derivatives wherein 4- (methylsulfonyl) phenyl pharmacophore attached via its C-2 position .
    • Method : These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
    • Results : Several compounds showed selective inhibition to (COX-2) isozyme. Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) .

properties

IUPAC Name

methyl 2-(1-phenylsulfanylcyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c1-15-12(14)10-13(8-5-9-13)16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPAEVZEZTVOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCC1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.